1-(4,7-Dimethoxy-1-methylbenzimidazol-2-yl)ethanol
Overview
Description
1-(4,7-Dimethoxy-1-methylbenzimidazol-2-yl)ethanol is a benzimidazole derivative characterized by the presence of methoxy groups at positions 4 and 7, a methyl group at position 1, and an ethanol group at position 2 of the benzimidazole ring. Benzimidazoles are a class of heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(4,7-Dimethoxy-1-methylbenzimidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dimethoxy-1-methylbenzimidazole with ethylene oxide in the presence of a base to introduce the ethanol group at position 2 . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(4,7-Dimethoxy-1-methylbenzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethanol group, forming 1-(4,7-dimethoxy-1-methylbenzimidazole).
Scientific Research Applications
1-(4,7-Dimethoxy-1-methylbenzimidazol-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-(4,7-Dimethoxy-1-methylbenzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
1-(4,7-Dimethoxy-1-methylbenzimidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
1-(4,7-Dimethoxybenzimidazol-2-yl)ethanol: Lacks the methyl group at position 1.
1-(4-Methoxy-1-methylbenzimidazol-2-yl)ethanol: Lacks the methoxy group at position 7.
1-(4,7-Dimethoxy-1-methylbenzimidazole): Lacks the ethanol group at position 2. The presence of the methoxy, methyl, and ethanol groups in this compound contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
1-(4,7-dimethoxy-1-methylbenzimidazol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7(15)12-13-10-8(16-3)5-6-9(17-4)11(10)14(12)2/h5-7,15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHQGCNLUXKNOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2N1C)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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